![molecular formula C17H25FN2O4S B8069846 Calpain Inhibitor VI](/img/structure/B8069846.png)
Calpain Inhibitor VI
Descripción general
Descripción
Calpain Inhibitor VI is a useful research compound. Its molecular formula is C17H25FN2O4S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calpain Inhibitor VI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calpain Inhibitor VI including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and Anti-inflammatory Effects : Calpain Inhibitor VI has shown potential in treating neurodegenerative disorders and reducing inflammation. For example, it has been effective in models of Alzheimer's disease by restoring normal synaptic function and improving memory in mouse models (Trinchese et al., 2008).
Treatment of Ocular Disorders : Research indicates that Calpain Inhibitor VI can be beneficial in treating ocular disorders, such as in cases of retinal ganglion cell death following axonal damage (Ryu et al., 2012).
Cancer Therapy : Calpain Inhibitor VI has been implicated in cancer treatment. The calpain system plays a role in tumorigenesis, and regulating its activity through inhibitors like Calpain Inhibitor VI might influence cancer therapies (Storr et al., 2011).
Treatment of Muscular and Cardiovascular Disorders : It has therapeutic potential in treating muscular disorders, such as Duchenne muscular dystrophy, and cardiovascular diseases by regulating the activity of calpains in these conditions (Sorimachi & Ono, 2012).
Antiviral Properties : Calpain Inhibitor VI has demonstrated efficacy against viruses, notably in inhibiting the replication of the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV) in vitro (Barnard et al., 2004).
Potential in Treating Rheumatoid Arthritis : The inhibitor has shown effectiveness in an animal model of rheumatoid arthritis, suggesting its potential in treating arthritic diseases (Yoshifuji et al., 2005).
Therapeutic Use in Stroke and Ischemic Events : Calpain Inhibitor VI offers a novel approach in treating stroke and ischemic brain incidents, by reducing ischemic brain damage in rat models (Bartus et al., 1994).
Propiedades
IUPAC Name |
(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJWUIDLGZAXID-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calpain Inhibitor VI | |
CAS RN |
190274-53-4 | |
Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.